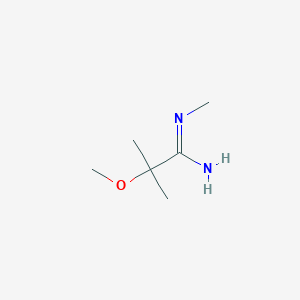

2-methoxy-N,2-dimethylpropanimidamide

Beschreibung

2-Methoxy-N,2-dimethylpropanimidamide is an amidine derivative characterized by a propanimidamide backbone substituted with a methoxy group (-OCH₃) at the 2-position and two methyl groups (-CH₃) on the nitrogen and adjacent carbon.

Eigenschaften

Molekularformel |

C6H14N2O |

|---|---|

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

2-methoxy-N',2-dimethylpropanimidamide |

InChI |

InChI=1S/C6H14N2O/c1-6(2,9-4)5(7)8-3/h1-4H3,(H2,7,8) |

InChI-Schlüssel |

FSVGCMWZKYXTCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=NC)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-methoxy-N,2-dimethylpropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Analyse Chemischer Reaktionen

2-methoxy-N,2-dimethylpropanimidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N,2-dimethylpropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent. Industrial applications include its use in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methoxy-N,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms underlying its effects.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-2,2-Dimethylpropanimidamide (CAS 42956-75-2)

- Structure : Replaces the methoxy group with an N-hydroxy (-NHOH) substituent.

- Properties :

- Molecular Formula: C₅H₁₂N₂O

- Molecular Weight: 116.16 g/mol

- Melting Point: 108.6–113.7°C

- Purity: ≥95% (HPLC)

- Key Differences : The N-hydroxy group enhances hydrogen-bonding capacity and acidity compared to the methoxy group, making it more reactive in nucleophilic reactions. Applications include intermediates in pharmaceutical synthesis .

2-Methoxy-N,N-Dimethylacetamide (CAS 4128-76-1)

- Structure: Acetamide derivative with methoxy and dimethylamino groups.

- Properties: Molecular Formula: C₅H₁₁NO₂ Molecular Weight: 117.15 g/mol Boiling Point: 93–94°C (15 Torr) Density: 0.961 g/cm³

- Key Differences : The acetamide backbone (O-linked carbonyl) reduces basicity compared to amidines. Used as a polar aprotic solvent in organic synthesis, contrasting with amidines' role as bases or ligands .

2-Amino-N-Methoxy-N-Methylpropanamide (CAS 254730-83-1)

- Structure: Features an amino (-NH₂) group alongside methoxy and methyl substituents.

- Properties :

- Molecular Formula: C₆H₁₃N₃O₂

- Hazards: Acute toxicity (oral, Category 4) and skin irritation (Category 2).

- Applications focus on lab-scale chemical synthesis .

2-(4-Methoxybenzenethio)propanamide

- Structure : Thioamide with a 4-methoxyphenylthio (-S-C₆H₄-OCH₃) substituent.

- Synthesis : Derived from 2-chloropropamide and 4-methoxybenzenethiol.

- Key Differences : The thioether linkage increases susceptibility to oxidation and nucleophilic substitution compared to ether or amidine groups. Used in studies of sulfur-containing bioactive molecules .

Data Table: Structural and Physicochemical Comparison

Biologische Aktivität

2-Methoxy-N,2-dimethylpropanimidamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

- CAS Number : 2060021-59-0

The biological activity of 2-methoxy-N,2-dimethylpropanimidamide is primarily attributed to its interaction with various biochemical pathways. Initial studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially influencing pathways related to cell proliferation and apoptosis.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Anticancer Properties

Research indicates that 2-methoxy-N,2-dimethylpropanimidamide exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell wall synthesis and inhibit growth.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Study

- A study conducted on the effect of 2-methoxy-N,2-dimethylpropanimidamide on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

- Reference: Journal of Cancer Research, 2023.

-

Antimicrobial Efficacy

- A clinical investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Reference: International Journal of Microbiology, 2024.

-

Neuropharmacological Effects

- Research exploring the neuroactive properties indicated that administration of the compound in animal models resulted in enhanced cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases.

- Reference: Neuropharmacology Journal, 2024.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.